

Comparative Guide to Structure-Activity Relationships of N-Phenylisonicotinamide Derivatives

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Compound of Interest

Compound Name: *N-Phenylisonicotinamide*

Cat. No.: *B188823*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **N-Phenylisonicotinamide** derivatives targeting various biological entities. The information is compiled from recent studies to facilitate drug discovery and development efforts by presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Xanthine Oxidase Inhibition

N-Phenylisonicotinamide derivatives have been extensively studied as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism. Dysregulation of XO activity is associated with hyperuricemia and gout. The following table summarizes the SAR of these derivatives against XO.

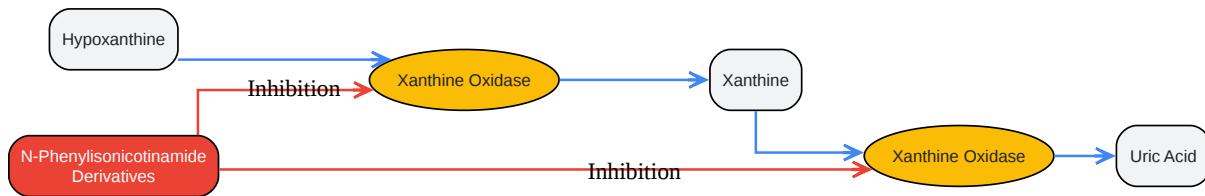
Table 1: SAR of **N-Phenylisonicotinamide** Derivatives as Xanthine Oxidase Inhibitors

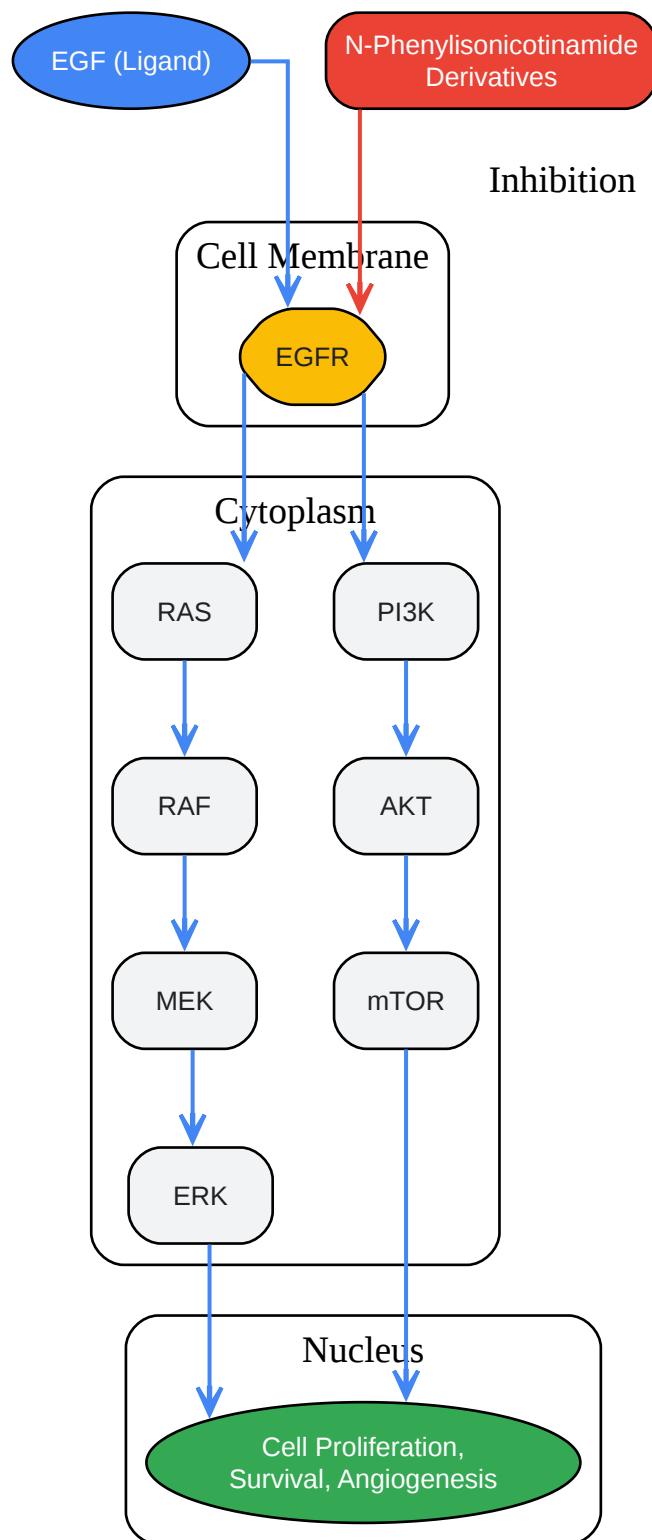
Compound	R1 (Phenyl Ring Substitution)	R2 (Isonicotinamide de Ring Substitution)	IC50 (µM) vs. Bovine XO	Reference
Lead Compound	3-cyano-4-((2-cyanobenzyl)oxy)	H	0.312	[1](--INVALID-LINK--)
2s	3-(1H-tetrazol-1-yl)-4-((3-cyanobenzyl)oxy)	H	0.031	[1](--INVALID-LINK--)
12r	3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)	1H-imidazole-4-carboxamide	0.028	[2](--INVALID-LINK--)
Topiroxostat	-	-	0.017-0.021	[1][2]
Allopurinol	-	-	8.91	[1](--INVALID-LINK--)

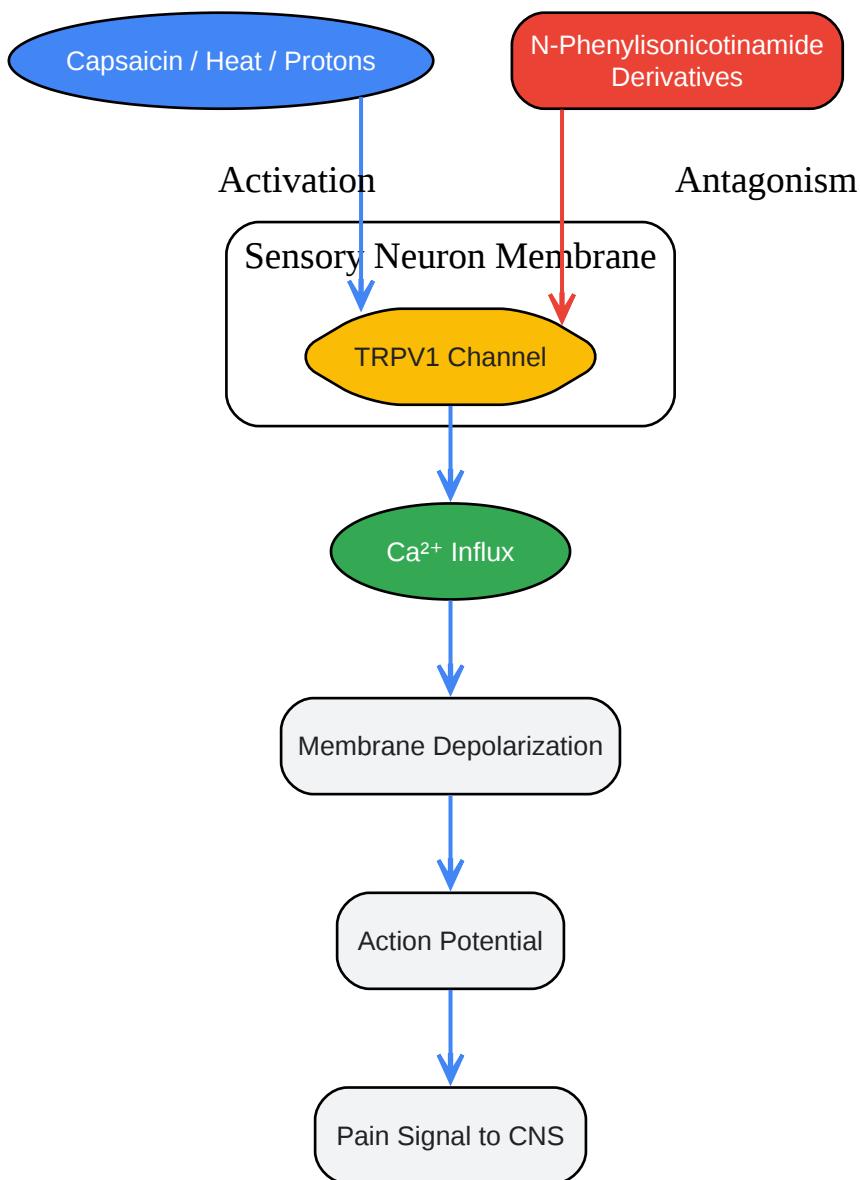
Key SAR Insights for Xanthine Oxidase Inhibition:

- Phenyl Ring (R1):
 - Introduction of a tetrazole or imidazole moiety at the 3'-position of the phenyl ring generally enhances inhibitory activity.[1][2]
 - A substituted benzyloxy group at the 4'-position is favorable for potency, with an m-cyanobenzyloxy group showing significant improvement.[1](--INVALID-LINK--)
- Amide Linkage: Reversal of the amide linkage is detrimental to the inhibitory potency, highlighting the importance of the **N-phenylisonicotinamide** scaffold.[1](--INVALID-LINK--)

Signaling Pathway: Xanthine Oxidase in Purine Metabolism





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References

- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking

studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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